molecular formula C12H20ClNOS B1491292 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide CAS No. 2097984-42-2

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Cat. No.: B1491292
CAS No.: 2097984-42-2
M. Wt: 261.81 g/mol
InChI Key: JNLCQGSXLWGHTI-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a useful research compound. Its molecular formula is C12H20ClNOS and its molecular weight is 261.81 g/mol. The purity is usually 95%.
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Biological Activity

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a synthetic compound characterized by its unique structural features, including a chloro group, a cyclopropyl moiety, and a tetrahydro-2H-thiopyran ring. Its molecular formula is C12H20ClNOS, with a molecular weight of approximately 261.81 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various biochemical pathways.

The presence of the chloro substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The amide functional group contributes to its stability and potential hydrolysis under acidic or basic conditions.

Research indicates that this compound may interact with retinoid-related orphan receptor gamma (RORγ), which plays a significant role in immune responses and inflammation. Compounds that modulate RORγ are being explored for their therapeutic potential in autoimmune diseases and inflammatory conditions.

Biological Activity

Preliminary studies have suggested that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values range from 1.95 to 15.62 mg/ml for certain derivatives.
  • Anticonvulsant Effects : In animal models, specific derivatives of compounds related to this compound demonstrated statistically significant anticonvulsant activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamideContains an amino group instead of a chloro groupPotentially similar RORγ modulation
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamideContains a thiadiazole ringInvestigated for proteomics applications
N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acidLacks chloro substitutionExplored for anti-inflammatory properties

This table highlights how structural variations can significantly influence biological activity, emphasizing the importance of the chloro group in enhancing biological modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : A series of thiazoles and selenazoles derived from dihydro-2H-thiopyran showed strong antimicrobial activity against various pathogens, indicating that modifications in the thiopyran structure can lead to enhanced efficacy.
  • Anticonvulsant Research : In studies using the pentylenetetrazole model, compounds with similar structural motifs exhibited protective effects against seizures, suggesting that derivatives of this compound may also possess anticonvulsant properties.
  • RORγ Modulation : Research into RORγ modulators has indicated promising therapeutic avenues for treating autoimmune diseases. The unique structure of this compound allows it to potentially act as an effective modulator within these pathways.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thian-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNOS/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCQGSXLWGHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C1CC1)C2CCSCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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